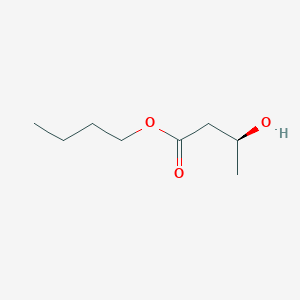

Butyl (3S)-3-hydroxybutanoate

Description

Significance of Chiral β-Hydroxyesters in Asymmetric Synthesis and Chemical Biology

Chiral β-hydroxyesters are a class of organic compounds that are of paramount importance in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. acs.org The ability to synthesize optically pure compounds is crucial in industries such as pharmaceuticals and agrochemicals, as different enantiomers of a molecule can exhibit vastly different biological activities. acs.org

These compounds serve as versatile building blocks for the synthesis of a wide array of complex and valuable molecules, including β-lactams, pheromones, and carotenoids. mdpi.com Their utility also extends to the creation of key intermediates for drugs like norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, a significant class of antidepressants. mdpi.com The development of efficient methods, both chemical and enzymatic, to produce these optically pure β-hydroxyesters is a major focus of modern organic chemistry. mdpi.comnobelprize.org

The Unique Stereochemical Configuration of Butyl (3S)-3-hydroxybutanoate and its Research Relevance

The defining characteristic of this compound is its specific three-dimensional arrangement of atoms, known as its stereochemical configuration. The "(3S)" designation indicates that the hydroxyl group (-OH) at the third carbon position has a specific spatial orientation. This precise configuration is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. acs.orguou.ac.in

This specific stereoisomer is of particular interest to researchers because it can be produced with high purity through various synthetic methods, including enzymatic reactions. google.comtechnion.ac.il The ability to obtain a single, specific enantiomer is highly desirable for creating targeted and effective final products. The tert-butyl ester variant, (S)-tert-butyl 3-hydroxybutanoate, is also a significant compound in this area of research. nih.gov

Overview of Key Research Domains Pertaining to this compound and Analogues

Research involving this compound and its analogues spans several key domains:

Biotechnological Production: A significant area of research focuses on the use of microorganisms and enzymes to produce chiral β-hydroxyesters. google.comnih.gov Engineered Escherichia coli, for instance, has been used to produce 3-hydroxybutyrate (B1226725) from renewable resources like lignocellulosic biomass. nih.gov Enzymatic synthesis methods are often favored due to their mild reaction conditions, high conversion rates, and cost-effectiveness for large-scale production. google.com Lipases, a type of enzyme, are frequently employed for the kinetic resolution of racemic mixtures of β-hydroxyesters, allowing for the isolation of the desired enantiomer. researchgate.netresearchgate.net

Asymmetric Synthesis: The development of novel catalytic methods for the asymmetric synthesis of β-hydroxyesters is a vibrant field of chemical research. acs.orgmdpi.com This includes the use of chiral metal-based catalysts and organocatalysts to achieve high enantioselectivity. acs.orgmdpi.com These methods provide a powerful toolkit for chemists to construct complex chiral molecules with a high degree of control.

Precursor for Biologically Active Molecules: this compound and its related compounds serve as crucial starting materials for the synthesis of various biologically active molecules. For example, they are intermediates in the production of the ergogenic ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, which has potential therapeutic and performance-enhancing applications. mdpi.comgoogle.comgoogle.com They are also used in the synthesis of α-hydroxy-β-amino acids, which are important components of various biologically significant molecules. acs.org

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and reactions discussed in this article.

Table 1: Properties of this compound and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | This compound | C8H16O3 | 160.21 |

| (S)-tert-butyl 3-hydroxybutanoate | tert-butyl (3S)-3-hydroxybutanoate | C8H16O3 | 160.21 |

| (S)-3-hydroxybutyrate | (3S)-3-hydroxybutanoate | C4H7O3- | 103.10 |

| Butyl 3-hydroxybutyrate | Butyl 3-hydroxybutanoate | C8H16O3 | 160.21 |

| tert-Butyl 3-hydroxybutanoate | tert-Butyl 3-hydroxybutanoate | C8H16O3 | 160.21 |

Table 2: Key Research Applications and Synthesis Methods

| Research Domain | Key Application | Synthesis Method |

| Biotechnology | Production of 3-hydroxybutyrate | Engineered E. coli |

| Asymmetric Synthesis | Production of optically pure β-hydroxyesters | Chiral catalysts, Enzymatic resolution |

| Pharmaceutical Synthesis | Intermediate for ketone body esters | Enzymatic transesterification |

Structure

3D Structure

Properties

CAS No. |

61597-99-7 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

butyl (3S)-3-hydroxybutanoate |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-11-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |

InChI Key |

LHDWRKCOQQHAMP-ZETCQYMHSA-N |

Isomeric SMILES |

CCCCOC(=O)C[C@H](C)O |

Canonical SMILES |

CCCCOC(=O)CC(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 3s 3 Hydroxybutanoate

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer significant advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. These strategies leverage the exquisite selectivity of enzymes to produce the desired enantiomer with high purity.

Stereoselective Enzymatic Resolution and Esterification

Enzymatic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This approach utilizes the ability of enzymes, particularly lipases, to selectively catalyze the transformation of one enantiomer, leaving the other unreacted and thus resolved.

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In non-aqueous environments, they can effectively catalyze the reverse reaction: esterification and transesterification. Candida antarctica lipase (B570770) B (CAL-B) is one of the most versatile and widely used biocatalysts due to its broad substrate specificity, high stability, and excellent enantioselectivity. mdpi.com

CAL-B can be employed in the enantioselective esterification of a racemic mixture of 3-hydroxybutanoic acid with butanol. The enzyme preferentially catalyzes the esterification of the (S)-enantiomer, leading to the formation of Butyl (3S)-3-hydroxybutanoate, while the (R)-enantiomer remains largely unreacted. The efficiency of this process is influenced by factors such as the solvent, temperature, and water activity.

Immobilization of CAL-B on various supports, such as Immobead-350, has been shown to enhance its stability and reusability, making the process more economically viable for industrial applications. nih.gov

Kinetic resolution involves the enzyme-catalyzed reaction of a racemic starting material, where one enantiomer reacts at a significantly higher rate than the other. This difference in reaction rates allows for the separation of the enantiomers. For the synthesis of this compound, the kinetic resolution of racemic butyl 3-hydroxybutanoate can be achieved through enantioselective acylation or hydrolysis catalyzed by lipases.

In a typical kinetic resolution via acylation, a racemic mixture of butyl 3-hydroxybutanoate is reacted with an acyl donor in the presence of a lipase like CAL-B. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer, this compound, unreacted. The separation of the unreacted (S)-enantiomer from the acylated (R)-enantiomer can then be readily accomplished. While specific data for the kinetic resolution of butyl 3-hydroxybutanoate is limited in readily available literature, studies on the closely related ethyl 3-hydroxybutanoate provide valuable insights into the potential of this methodology.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) |

|---|---|---|---|---|---|---|

| CAL-B (Novozym 435) | Racemic ethyl 3-hydroxybutanoate | Isopropenyl acetate | Solvent-free | ~50 | >95 | ~92 |

| CAL-B | Racemic ethyl 3-hydroxybutanoate | Vinyl acetate | Hexane | ~60 | >96 | Not Reported |

Note: The data presented in this table is for the kinetic resolution of ethyl 3-hydroxybutanoate and serves as a representative example of the potential for the synthesis of this compound via a similar methodology.

Asymmetric Bioreduction of β-Ketoesters

An alternative and highly efficient route to enantiomerically pure β-hydroxyesters is the asymmetric reduction of the corresponding prochiral β-ketoesters. This transformation is catalyzed by oxidoreductases, which are abundant in various microorganisms.

Whole cells of microorganisms such as yeasts (e.g., Saccharomyces cerevisiae, Geotrichum candidum) and bacteria are frequently used as biocatalysts for the asymmetric reduction of ketones. researchgate.net These systems are advantageous as they contain the necessary enzymes and cofactors (e.g., NADH, NADPH), and the cofactor regeneration is handled by the cell's metabolism.

The reduction of butyl acetoacetate (B1235776) using whole microbial cells can yield this compound with high enantiomeric excess. The stereochemical outcome of the reduction is dependent on the specific microorganism and the reductases it expresses. For instance, many yeasts contain reductases that follow Prelog's rule, leading to the formation of the (S)-alcohol.

The reaction conditions, including pH, temperature, substrate concentration, and the choice of a co-substrate for cofactor regeneration (e.g., glucose), are critical for achieving high conversion and enantioselectivity.

| Microorganism | Substrate | Co-substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | Glucose | 100 | >99 | (S) |

| Geotrichum candidum | Ethyl acetoacetate | Not specified | >85 | ~30 | (R) |

| Hansenula sp. | Benzyl acetoacetate | Not specified | 85 | 97 | (S) |

Note: Data for tert-butyl and other esters are included to demonstrate the capabilities of whole-cell systems in the asymmetric reduction of β-ketoesters, which is applicable to butyl acetoacetate. researchgate.netnih.govresearchgate.net

To overcome limitations of wild-type whole-cell systems, such as the presence of multiple reductases with opposing stereoselectivities, recombinant DNA technology has been employed to develop highly efficient and selective biocatalysts. This involves cloning the gene for a specific reductase with desired properties (e.g., high activity, excellent stereoselectivity for the (S)-enantiomer) and overexpressing it in a suitable host, commonly Escherichia coli. researchgate.net

These recombinant systems can be used as either isolated enzymes or as whole-cell biocatalysts. The use of recombinant whole cells often simplifies the process by providing a self-contained system for cofactor regeneration. For instance, a carbonyl reductase can be co-expressed with another enzyme, such as glucose dehydrogenase, to continuously regenerate the required NADPH or NADH. nih.gov This approach has been successfully applied to the synthesis of various chiral alcohols with high yields and enantiomeric excesses exceeding 99%. nih.govnih.gov

Engineered E. coli cells expressing a specific reductase from sources like Saccharomyces cerevisiae have been shown to be highly effective in the asymmetric reduction of β-ketoesters to their corresponding (S)-hydroxy esters. nih.gov

| Enzyme Source | Host Organism | Substrate | Cofactor Regeneration System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|---|

| Saccharomyces cerevisiae YOL151W | E. coli | Ethyl 4-chloroacetoacetate | Isopropanol | 95.2 | >99 | (R) |

| Pichia stipitis Carbonyl Reductase | E. coli | Ethyl 4-chloro-3-oxobutanoate | Glucose Dehydrogenase | 90.7 | >99 | (S) |

Note: The data presented for related chloro-substituted ethyl esters highlights the high efficiency and stereoselectivity achievable with recombinant reductase systems, which can be applied to the synthesis of this compound. researchgate.netnih.gov

Dynamic Kinetic Resolution and Asymmetric Transformations (DYKAT)

Dynamic Kinetic Resolution (DKR) represents a powerful strategy for the synthesis of single-enantiomer compounds from racemic starting materials, theoretically achieving a 100% yield. This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of the entire racemic mixture into a single desired enantiomer. In the context of β-hydroxy esters like this compound, DKR is typically applied to the asymmetric hydrogenation of racemic β-ketoesters.

The success of DKR hinges on the careful selection of two catalysts: one for the racemization of the starting ketoester and another for the enantioselective reduction of the ketone. Ruthenium(II) complexes are frequently employed for both purposes. For instance, Ru(II) catalysts can facilitate the racemization of a β-keto ester while a separate enzymatic or chemical catalyst performs the stereoselective reduction. A key requirement is the compatibility of the two catalytic cycles.

A significant advancement is the use of a single catalyst capable of performing both functions. Chiral ruthenium complexes, such as those incorporating the BINAP ligand, have proven highly effective in the DKR of β-ketoesters via asymmetric hydrogenation. The process involves the rapid epimerization of the chiral center at the α-position through an achiral enolate intermediate, coupled with a highly enantioselective hydrogenation of the keto group. This approach allows for the direct synthesis of chiral β-hydroxy esters with high yields, excellent enantioselectivities (up to >99% ee), and high diastereoselectivities.

Chemical Synthetic Routes

One of the most direct methods for obtaining enantiomerically pure compounds is to start from a readily available chiral precursor, often referred to as the "chiral pool." For the synthesis of (R)-3-hydroxybutanoates, the biopolymer poly-(R)-3-hydroxybutanoate (PHB) is an excellent starting material. PHB is an intracellular storage product found in various microorganisms, such as Alcaligenes eutrophus.

The synthesis involves the depolymerization of PHB, typically through alcoholysis. For example, reacting PHB with an alcohol in the presence of an acid catalyst yields the corresponding alkyl (R)-3-hydroxybutanoate in 100% enantiomeric excess. This method provides access to the (R)-enantiomer. To obtain the desired (S)-enantiomer, a chemical inversion of the stereocenter, for instance via mesylation followed by an SN2 reaction with a suitable nucleophile, can be performed.

Asymmetric catalysis provides a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of β-ketoesters is a premier method for producing chiral β-hydroxy esters. Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective. Hydrogenation of butyl acetoacetate using a RuX₂(BINAP) complex can produce Butyl (R)- or (S)-3-hydroxybutanoate in high chemical yield (>95%) and outstanding enantiomeric excess (>99%). The choice of the (R)- or (S)-BINAP ligand dictates the chirality of the final product. This method is notable for its high efficiency, allowing for substrate-to-catalyst ratios exceeding 1000, and simple product isolation via distillation.

Biocatalysis: Microorganisms and isolated enzymes are widely used as catalysts for the asymmetric reduction of ketones. Baker's yeast (Saccharomyces cerevisiae) is a classic example, capable of reducing ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate. While cost-effective, reductions with baker's yeast often result in moderate to good enantiomeric excess (85-98% ee) and can be influenced by reaction conditions. More specific ketoreductases (KREDs) and alcohol dehydrogenases, often produced in recombinant host organisms like E. coli, offer superior selectivity, frequently yielding products with >99% ee.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| RuCl₂((R)-BINAP) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >99% | 97% | |

| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 85-98% | 59-76% | |

| S. cerevisiae YDL124W Reductase | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | High | |

| Candida antarctica Lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate (B1226725) (transesterification) | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | >90% dr | 48% |

The regioselective ring-opening of chiral epoxides is a versatile strategy for synthesizing a wide range of chiral compounds, including β-hydroxy esters. This method involves the nucleophilic attack on an epoxide ring, where the choice of catalyst and nucleophile dictates which carbon atom of the epoxide is attacked, thereby controlling the regioselectivity of the reaction.

For instance, a synthetic route can be envisioned starting from a chiral epoxybutanoate. The reaction with an appropriate nucleophile, such as a hydride source or an organocuprate, in the presence of a Lewis acid catalyst can lead to the desired β-hydroxy ester. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the product alcohol. For example, the reaction of methylmagnesium bromide with a butyl (S)-2,3-epoxypropanoate in the presence of a copper catalyst can yield butyl (S)-2-hydroxybutanoate, demonstrating the principle of stereospecific ring-opening. This concept can be extended to synthesize the target this compound from a suitably substituted chiral epoxide.

The insertion of carbon monoxide (CO) into a molecule, known as carbonylation, is a fundamental transformation in organic synthesis. The controlled carbonylation of epoxides provides a direct route to β-hydroxy acid derivatives or their corresponding lactones.

This reaction is typically catalyzed by transition metal complexes, with cobalt-based catalysts being particularly effective. For example, HCo(CO)₄ can catalyze the carbonylation of epoxides to yield β-hydroxy esters in the presence of an alcohol. The mechanism involves the ring-opening of the epoxide by the cobalt catalyst, followed by CO insertion to form a cobalt acyl intermediate, which is then trapped by the alcohol to release the final β-hydroxy ester product. The regioselectivity of the epoxide opening is a critical factor that determines the final product structure. This method offers an atom-economical approach to β-hydroxy esters from simple epoxide precursors.

Academic Research Applications of Butyl 3s 3 Hydroxybutanoate

Chiral Building Block in Organic Synthesis

Butyl (3S)-3-hydroxybutanoate is a valuable chiral building block in organic synthesis, providing a versatile scaffold for the construction of complex molecules with specific stereochemistry. Its utility stems from the presence of a stereocenter at the C3 position and two modifiable functional groups, the ester and the hydroxyl group. This allows for a variety of chemical transformations to introduce new functionalities and build molecular complexity.

Asymmetric Construction of Complex Natural Products and Fine Chemicals

While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is a key component in many biologically active molecules. The closely related ethyl ester, ethyl (S)-3-hydroxybutanoate, is a well-established chiral precursor for the synthesis of various natural products. For instance, it has been utilized in the synthesis of insect pheromones such as (S)-(+)-Sulcatol and the monoterpene alcohol (R)-(-)-Lavandulol. wikipedia.org These syntheses highlight the strategic importance of the 3-hydroxybutanoate scaffold in establishing key stereocenters in target molecules. Given the similar reactivity of butyl and ethyl esters in many organic transformations, it is highly probable that this compound could be employed in analogous synthetic routes.

The application of this chiral building block extends to the synthesis of fine chemicals where specific stereoisomers are required for their desired properties. The enantiopure nature of this compound makes it an attractive starting material for the production of specialty chemicals used in various industries, including flavors, fragrances, and materials science.

Precursor for Optically Active Pharmaceutical Intermediates and Agonists

The 3-hydroxybutanoate structure is a recurring motif in a number of pharmaceutical compounds. Research has demonstrated the utility of related n-butyl hydroxybutanoate derivatives as key intermediates in the synthesis of potent and selective peroxisome proliferator-activated receptor α (PPARα) agonists. researchgate.net PPARα is a crucial regulator of lipid metabolism, and its agonists are investigated for the treatment of dyslipidemia and related cardiovascular diseases. The synthesis of these agonists often requires the specific stereochemistry offered by chiral precursors like this compound to ensure proper binding to the receptor and desired pharmacological activity.

Furthermore, the structural backbone of 3-hydroxybutanoic acid is related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. While direct synthesis of GABA agonists from this compound is not explicitly detailed, the closely related β-hydroxybutyrate is known to be a preferred substrate for GABA synthesis in cultured GABAergic neurons. nih.gov Additionally, γ-hydroxybutyric acid (GHB), a metabolite of GABA, is a weak agonist at the GABA(B) receptor. wikipedia.org This metabolic relationship underscores the potential of chiral 3-hydroxybutanoate derivatives to serve as precursors or lead compounds in the development of novel GABAergic modulators for the treatment of neurological and psychiatric disorders. science.govnih.gov

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org While there is a lack of specific literature detailing the direct conversion of this compound into a widely used chiral auxiliary, its inherent chirality and functional groups make it a plausible candidate for the development of new auxiliaries. The hydroxyl and ester functionalities could be modified to attach the auxiliary to a prochiral substrate, and the stereocenter at the C3 position could then direct the stereoselective formation of a new stereocenter.

Contributions to Polymer Science and Material Research

This compound and its related esters are significant in the field of polymer science, particularly in the synthesis and study of biodegradable polyesters known as polyhydroxyalkanoates (PHAs).

Monomer for the Chemical Synthesis of Poly(3-hydroxybutyrate) (PHB) and Related Polyhydroxyalkanoates (PHAs)

Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible thermoplastic produced naturally by various microorganisms. wikipedia.org Its properties make it a promising alternative to conventional petroleum-based plastics. While the biosynthesis of PHB involves the polymerization of (R)-3-hydroxybutyryl-CoA, the chemical synthesis of PHB often utilizes the ring-opening polymerization (ROP) of β-butyrolactone. researchgate.netfrontiersin.org

However, an alternative chemical route to PHB and other polyhydroxyalkanoates is through the polycondensation of hydroxy acid esters. Research has demonstrated the synthesis of atactic poly(3-hydroxybutyrate) (a-P3HB) through the self-polycondensation of racemic ethyl 3-hydroxybutyrate (B1226725). nih.gov This process involves the transesterification of the hydroxy ester monomer to form the polymer. It is therefore highly probable that this compound could serve as a monomer in a similar polycondensation reaction to produce PHB. The use of the enantiomerically pure (3S) monomer would be expected to yield isotactic (S)-PHB, a stereoisomer of the naturally occurring (R)-PHB. The ability to chemically synthesize different stereoisomers of PHB is crucial for tuning the physical and mechanical properties of the resulting polymer.

The general class of polyhydroxyalkanoates (PHAs) includes a wide range of polyesters with varying side chains, which impart different properties to the material. nih.gov The chemical synthesis of PHAs from hydroxyalkanoate monomers like this compound allows for the incorporation of different monomer units to create copolymers with tailored properties, such as improved flexibility and a broader processing window. mdpi.com

Investigations into Stereoregularity and Polymerization Mechanisms

The stereochemistry of the polymer backbone, known as stereoregularity, has a profound impact on the physical, mechanical, and degradation properties of PHB. Naturally produced PHB is isotactic, with all stereocenters having the same (R) configuration. Chemical synthesis offers the advantage of producing PHB with different stereochemistries, such as atactic (random stereocenters) and syndiotactic (alternating stereocenters). nih.gov

The use of chiral monomers like this compound in polymerization studies is instrumental in understanding and controlling the stereoregularity of the resulting polymer. By employing specific catalysts and reaction conditions, the stereochemistry of the monomer can be either retained or inverted during the polymerization process, leading to polymers with different tacticities. For instance, studies on the ring-opening polymerization of β-butyrolactone have shown that the choice of catalyst can lead to isotactic, atactic, or syndiotactic PHB. dtic.mil

Investigations into the polymerization mechanisms, such as whether the reaction proceeds through a coordination-insertion or an anionic pathway, are facilitated by using well-defined monomers like this compound. The stereochemical outcome of the polymerization provides valuable insights into the transition states and intermediates involved in the catalytic cycle. Understanding these mechanisms is crucial for the rational design of new catalysts that can produce PHB with precisely controlled stereostructures and, consequently, tailored material properties for specific applications.

Mechanistic Probes in Biochemical and Enzymological Studies

Beyond its role as a monomer for bioplastics, this compound and its de-esterified form, β-hydroxybutyrate (BHB), serve as crucial tools in biochemical and enzymological research. They are used to probe the mechanisms of enzymes, modulate their activity, and investigate metabolic and epigenetic pathways.

The molecule 3-hydroxybutyrate is a natural substrate for the enzyme D-3-hydroxybutyrate dehydrogenase (3HBDH), which catalyzes the reversible oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776). researchgate.net This enzyme-substrate pair is a classic model for studying catalytic mechanisms and specificity. Researchers have used 3-hydroxybutyrate and its analogs to investigate the enzyme's active site. researchgate.net

Structural studies of 3HBDH crystallized with its substrate have provided insights into the binding mode and the catalytic mechanism. researchgate.net The substrate is accommodated within the catalytic site, allowing for detailed analysis of the interactions between the molecule and key amino acid residues like Tyr155 and Ser142, which form the catalytic triad (B1167595) along with the NAD+ cofactor. researchgate.net By studying how mutations in these residues affect the binding and turnover of 3-hydroxybutyrate, the structural basis for the enzyme's specificity can be quantitatively elucidated. researchgate.net The principles governing how an enzyme recognizes its specific substrate can be explored by analyzing the network of hydrogen bonds and hydrophobic interactions within the active site. researchgate.net

β-hydroxybutyrate (BHB) is not just an energy metabolite but also a significant signaling molecule that can modulate enzyme activity and influence metabolic pathways. nih.govresearchgate.net It acts as a ligand for cell surface G-protein-coupled receptors, specifically hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3). nih.govnih.gov

A significant area of recent research has been the discovery of a novel epigenetic modification known as histone lysine (B10760008) β-hydroxybutyrylation (Kbhb). researchgate.netnih.gov In this post-translational modification, a β-hydroxybutyrate molecule is covalently attached to the lysine residues of histone proteins. nih.gov The precursor for this modification is β-hydroxybutyryl-CoA, which is formed from BHB. biorxiv.org This process establishes a direct link between the metabolic state of the cell (specifically, the levels of BHB) and the regulation of gene expression. nih.govbiorxiv.org

Histone Kbhb is recognized as an epigenetic mark that can activate gene transcription. researchgate.netbiorxiv.org It has been identified on numerous lysine sites across core histone proteins (H2A, H2B, H3, and H4) in various organisms, from yeast to humans. researchgate.netnih.gov This modification is distinct from other histone marks like acetylation and is associated with genes involved in responding to metabolic stress, such as starvation. biorxiv.orgresearchgate.net Research has shown that elevated levels of BHB lead to increased histone Kbhb, which in turn promotes the expression of genes involved in anti-oxidative stress responses and neuroprotection. researchgate.netnih.gov The study of Kbhb provides a new framework for understanding how metabolites can directly influence chromatin structure and function in both health and disease, with implications for metabolic disorders, cardiovascular diseases, and neuropsychiatric conditions. researchgate.netnih.gov

The table below details identified histone β-hydroxybutyrylation sites and their associated functions.

| Histone Site | Associated Function/Pathway | Reference(s) |

| H3K9bhb | Promotes expression of Brain-Derived Neurotrophic Factor (BDNF) and Vascular Endothelial Growth Factor (VEGF). Associated with stress-response pathways. | researchgate.netresearchgate.net |

| H3K9bhb | Upregulates matrix metalloproteinase-2 (MMP-2) expression, antagonizing glomerulosclerosis in diabetic kidney disease. | nih.gov |

| Multiple (K120, K170, K319 on p53) | De-β-hydroxybutyrylation by SIRT3 reverses BHB-induced vascular senescence. | nih.gov |

| K395 on Citrate Synthase (CS) | Kbhb modification activates the enzyme, alleviating certain heart failure conditions. | nih.gov |

| H3K4bhb, H3K27bhb, H4K5bhb, etc. | Identified as additional sites, though their specific functions require further investigation. | researchgate.net |

Analytical and Characterization Methodologies in Research on Butyl 3s 3 Hydroxybutanoate

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of Butyl (3S)-3-hydroxybutanoate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the presence of all structural components, from the butyl ester group to the 3-hydroxybutanoate backbone. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be reliably predicted based on data from closely related analogs like methyl 3-hydroxybutanoate and other esters.

The ¹H NMR spectrum is expected to show distinct signals for the protons in the butyl chain and the hydroxybutanoate moiety. The ¹³C NMR spectrum complements this by identifying each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbon bearing the hydroxyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table is based on analogous structures and general chemical shift principles.

| Assignment | Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Butanoate-CH₃ | a | ~1.25 (doublet) | ~22.5 |

| Butanoate-CH(OH) | b | ~4.20 (multiplet) | ~64.5 |

| Butanoate-CH₂ | c | ~2.45 (doublet of doublets) | ~42.8 |

| Butanoate-C=O | d | - | ~172.5 |

| Butyl-OCH₂ | e | ~4.10 (triplet) | ~64.2 |

| Butyl-CH₂ | f | ~1.65 (multiplet) | ~30.7 |

| Butyl-CH₂ | g | ~1.40 (multiplet) | ~19.2 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), Butyl 3-hydroxybutanoate (molecular weight: 160.21 g/mol ) undergoes characteristic fragmentation. The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 160, although it may be weak. More prominent peaks result from the fragmentation of the ester, such as the loss of the butoxy group or cleavage adjacent to the hydroxyl group.

Characteristic Mass Spectrometry Fragments for Butyl 3-hydroxybutanoate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 103 | [M - C₄H₉O]⁺ or [CH₃CH(OH)CH₂CO]⁺ |

| 87 | [M - C₄H₉O₂]⁺ or [CH₃CH(OH)CH₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₄H₉]⁺ (Butyl cation) |

| 45 | [CH₃CH(OH)]⁺ |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric purity (enantiomeric excess, e.e.) of this compound.

Chiral Gas Chromatography (GC) is a powerful method for separating the enantiomers of volatile compounds like Butyl 3-hydroxybutanoate. The separation is achieved using a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. For instance, β-cyclodextrin-based columns, such as those with permethylated derivatives (e.g., β-DEX), are effective for resolving hydroxy acid esters. rsc.org The sample is injected into the GC, where the enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification. This method provides a direct measure of the enantiomeric excess.

Typical Chiral GC Conditions for Hydroxybutanoate Ester Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., Astec® CHIRALDEX™ B-DP, β-DEX 120) rsc.org |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature | Isothermal (e.g., 80 °C) or programmed temperature gradient |

| Injector Temperature | ~250 °C |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. Using a chiral stationary phase (CSP), HPLC can effectively resolve the (S) and (R) enantiomers of hydroxybutanoate esters. Polysaccharide-based CSPs, such as those found in Chiralcel® columns (e.g., Chiralcel OD-H), are widely used for this purpose. rsc.orgchegg.com A mobile phase consisting of a non-polar solvent like n-hexane with a small amount of an alcohol modifier (e.g., isopropanol) is typically employed. chegg.com The differential interaction of the enantiomers with the CSP leads to their separation, which is monitored by a detector (commonly UV), allowing for the determination of both purity and enantiomeric excess. chegg.com

Typical Chiral HPLC Conditions for Ethyl 3-hydroxybutyrate (B1226725) Enantiomers (Conditions are directly analogous for Butyl 3-hydroxybutanoate)

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (4.6 mm × 250 mm, 5 µm) chegg.com |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (e.g., 95:5 v/v) chegg.com |

| Flow Rate | 1.0 mL/min chegg.com |

| Column Temperature | 25 °C chegg.com |

| Detection | UV (e.g., 210 nm) |

Polarimetry for Optical Rotation Measurement

Polarimetry is a classical analytical technique used to measure the rotation of plane-polarized light by a chiral molecule in solution. This property, known as optical rotation, is a defining characteristic of an enantiomer. The (3S) enantiomer of a chiral compound will rotate light in one direction (dextrorotatory, "+"), while its (3R) counterpart will rotate it in the opposite direction (levorotatory, "-") by an equal magnitude under identical conditions.

The specific rotation ([α]) is a standardized value calculated from the observed rotation, concentration, and path length. While the specific rotation for this compound is not prominently cited, data for the closely related Ethyl (S)-3-hydroxybutyrate shows a positive specific rotation of [α]D = +43° (c=1, chloroform), confirming its dextrorotatory nature. chemicalbook.com It is expected that this compound would also exhibit a positive specific rotation. This measurement provides a rapid confirmation of the enantiomeric identity and can give an indication of optical purity.

Advanced Techniques for Reaction Monitoring and Kinetic Analysis

Understanding the synthesis of this compound requires methods to monitor the reaction's progress and analyze its kinetics. Advanced analytical techniques, primarily chromatography, are adapted for this purpose.

Reaction monitoring is typically performed by taking small aliquots from the reaction mixture at specific time intervals. These samples are then analyzed, often after quenching the reaction and performing a simple workup, using GC or HPLC. By plotting the concentration of the reactant(s) and product(s) over time, a reaction profile is generated.

This data is fundamental for kinetic analysis. From the reaction profile, initial reaction rates can be determined. By systematically varying parameters such as substrate concentration, catalyst loading, and temperature, key kinetic parameters can be calculated. ijert.org For example, in studies of similar esterification reactions to produce butyl esters, GC analysis of timed aliquots has been used to determine reaction conversion and study the influence of various experimental conditions on the reaction rate. ijert.orgnih.gov This approach allows for the optimization of reaction conditions to maximize yield and efficiency in the synthesis of this compound. Other techniques like capillary electrophoresis have also been developed for the sensitive monitoring of 3-hydroxybutyrate, demonstrating the range of advanced tools available for quantitative analysis in complex mixtures. nih.gov

Future Research Directions and Emerging Perspectives for Butyl 3s 3 Hydroxybutanoate

Development of Next-Generation Stereoselective Catalysts and Biocatalysts

The synthesis of enantiomerically pure Butyl (3S)-3-hydroxybutanoate hinges on the availability of highly efficient and selective catalysts. Future research is intensely focused on developing novel catalytic systems that offer superior performance in terms of activity, stereoselectivity, and sustainability.

A primary area of investigation is the discovery and engineering of biocatalysts. Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases, and lipases are central to this effort. researchgate.nettandfonline.com Researchers are exploring various microorganisms, including Lactobacillus kefiri, Candida parapsilosis, and engineered Escherichia coli, as whole-cell biocatalysts for the asymmetric reduction of precursor ketoesters. researchgate.netresearchgate.net These biological systems offer high enantiomeric excess (ee) under mild reaction conditions. For instance, specific strains of Candida parapsilosis ATCC 7330 have demonstrated the ability to produce different enantiomers of ethyl-4-chloro-3-hydroxybutanoate by simply altering the carbon source in the growth medium, showcasing the tunability of these systems. researchgate.net

Future work will involve protein engineering and directed evolution to enhance enzyme stability, broaden substrate scope, and improve catalytic efficiency. The goal is to create robust "designer enzymes" tailored for specific industrial processes. Lipase-mediated kinetic resolution and transesterification are also promising avenues, with enzymes like Candida antarctica lipase (B570770) B (CAL-B) being used for the synthesis of related ketone body esters. google.commdpi.com

| Biocatalyst Type | Example Organism/Enzyme | Reaction Type | Key Research Focus | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalyst | Geotrichum candidum SC 5469 | Asymmetric Reduction | High yield (95%) and enantiomeric excess (96% ee) for (S)-4-chloro-3-hydroxybutanoic acid methyl ester. | nih.gov |

| Isolated Enzymes | Ketoreductases (KREDs) | Asymmetric Reduction | Development of enzyme cascades with cofactor regeneration systems for improved efficiency. | researchgate.netnih.gov |

| Lipases | Candida antarctica lipase B (CAL-B) | Kinetic Resolution / Transesterification | Synthesis of enantiopure esters through selective acylation or hydrolysis of racemic mixtures. | google.commdpi.com |

| Engineered Microbes | Recombinant E. coli | Asymmetric Reduction | Overexpression of specific reductases (e.g., from Pichia stipitis) and cofactor regeneration enzymes. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to accelerate the development of synthetic routes for this compound. Machine learning (ML) algorithms can analyze vast datasets from chemical literature and high-throughput experiments to predict optimal reaction conditions, including catalysts, solvents, and temperatures. beilstein-journals.orgiscientific.org

Future research will leverage ML for both global and local reaction optimization. beilstein-journals.org Global models can predict viable reaction conditions for novel transformations by learning from comprehensive reaction databases. beilstein-journals.org Local models, on the other hand, can fine-tune parameters for a specific reaction to maximize yield and enantioselectivity. beilstein-journals.org This is often achieved through a Design-Build-Test-Learn (DBTL) cycle, where ML algorithms guide experimental design, learn from the results, and propose new experiments in an iterative loop. nih.gov This data-driven approach minimizes the number of experiments required, saving time and resources. nih.gov

The integration of AI with automated high-throughput experimentation (HTE) platforms will create self-optimizing systems capable of rapidly discovering and refining synthetic pathways. beilstein-journals.org For stereoselective synthesis, AI can help identify subtle catalyst-substrate interactions that govern enantioselectivity, a task that is challenging for human intuition alone. nih.gov

| Application Area | AI/ML Technique | Objective | Potential Impact | Reference |

|---|---|---|---|---|

| Reaction Condition Prediction | Global Models (e.g., Neural Networks) | Suggest initial catalysts, solvents, and temperatures for novel reactions. | Reduces reliance on trial-and-error; accelerates discovery. | beilstein-journals.org |

| Process Optimization | Local Models (e.g., Bayesian Optimization) | Fine-tune reaction parameters (concentration, time) to maximize yield and selectivity. | Improves efficiency and cost-effectiveness of known reactions. | beilstein-journals.orgmdpi.com |

| Catalyst Design | Generative Models | Propose novel catalyst structures with enhanced stereoselectivity. | Discovery of next-generation catalysts. | iscientific.org |

| High-Throughput Screening | Integration with Robotic Platforms | Automate the Design-Build-Test-Learn (DBTL) cycle for rapid optimization. | Exponentially increases the speed of process development. | nih.gov |

Engineering of Microbial Platforms for Sustainable and Cost-Effective Production

The production of (3S)-3-hydroxybutanoate and its derivatives through microbial fermentation is a cornerstone of future sustainable manufacturing. This approach utilizes renewable feedstocks and avoids harsh chemical reagents. Research is focused on engineering non-native microbial hosts like E. coli and Saccharomyces cerevisiae to serve as efficient cell factories. nih.govresearchgate.netresearchgate.net

Metabolic engineering strategies are being employed to channel carbon flux from central metabolism towards the desired product. nih.gov This involves the introduction of heterologous biosynthetic pathways, deletion of competing pathways, and optimization of cofactor (NADH/NADPH) availability. nih.govresearchgate.net For example, engineered E. coli strains have been developed to produce (S)-3-hydroxybutyrate from glucose by leveraging the inverted reactions of the native fatty acid β-oxidation pathway. researchgate.net Advanced tools like CRISPR/Cas9 are used for precise genome editing to create stable and high-yielding production strains. nih.gov

| Strategy | Description | Example Host | Key Outcome | Reference |

|---|---|---|---|---|

| Pathway Reconstruction | Introduction of genes for acetyl-CoA acetyltransferase, acetoacetyl-CoA reductase, and thioesterase. | Saccharomyces cerevisiae | Enabled production of (S)-3-hydroxybutyrate from ethanol (B145695). | researchgate.net |

| Cofactor Engineering | Modulating the intracellular ratio of NADPH/NADP+ to favor reductive biosynthetic steps. | Escherichia coli | Improved titers of enantiopure (R)- and (S)-3-hydroxybutyrate. | researchgate.net |

| Genome Editing | Using CRISPR/Cas9 to delete competing metabolic pathways and integrate production genes. | Escherichia coli | Enhanced carbon flux towards the desired product and stable strain performance. | nih.gov |

| Pathway Inversion | Utilizing the inverted reactions of the native aerobic fatty acid β-oxidation pathway. | Escherichia coli | Achieved a yield of 66% of the theoretical maximum from glucose under microaerobic conditions. | researchgate.net |

Exploration of Novel Advanced Materials Applications Based on the (3S)-3-hydroxybutanoate Scaffold

The (3S)-3-hydroxybutanoate monomer is the building block for poly(3-hydroxybutyrate) (P3HB), a biodegradable and biocompatible polyester (B1180765) with vast potential in materials science. wikipedia.org Future research is directed at leveraging the P3HB scaffold to create advanced materials for biomedical and environmental applications.

In tissue engineering, P3HB and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are being developed into porous 3D scaffolds to support cell growth and tissue regeneration. biotech-asia.orgnih.gov These materials are attractive for applications like bone and cartilage repair due to their biocompatibility and mechanical properties. biotech-asia.orgmdpi.com Researchers are exploring techniques like additive manufacturing and salt leaching to create scaffolds with controlled pore sizes and interconnected architectures that guide tissue sprouting. nih.govmdpi.com Chemical modification of P3HB, such as grafting with polyvinyl alcohol, is being investigated to create novel polyurethane composite scaffolds with improved mechanical strength for tissue engineering. nih.govresearchgate.net

Furthermore, blends of P3HB with other biodegradable polymers like polycaprolactone (B3415563) (PCL) are being developed to tailor properties such as flexibility and degradation rate for specific applications. biotech-asia.org These biopolymer composites are seen as sustainable alternatives to conventional petroleum-based plastics in packaging and other industries. biotech-asia.orgdigitellinc.com

| Material Type | Composition | Key Properties | Target Application | Reference |

|---|---|---|---|---|

| Porous 3D Scaffolds | Poly(3-hydroxybutyrate) (P3HB) | Biocompatible, biodegradable, defined porosity. | Tissue engineering, guided tissue sprouting. | nih.gov |

| Composite Scaffolds | P3HB grafted with Poly(vinyl alcohol) polyurethane | Improved mechanical properties, thermosetting. | Cell growth for tissue engineering applications. | nih.govresearchgate.net |

| Polymer Blends | P3HB / Polycaprolactone (PCL) | Improved impact properties and flexibility. | Biodegradable packaging, tissue engineering. | biotech-asia.org |

| Copolymers | Poly(3HB-co-3-hydroxyvalerate) (PHBV) | Lower crystallinity and processing temperature than P3HB. | Medical implants, drug delivery systems. | biotech-asia.orgresearchgate.net |

Deeper Mechanistic Investigations into its Biological and Biochemical Roles

Beyond its role as a monomer for bioplastics, (3S)-3-hydroxybutyrate (also known as D-β-hydroxybutyrate) is a key ketone body in animal metabolism. nih.govresearchgate.net It serves as a crucial energy source for the brain and other tissues during periods of fasting or low glucose availability. nih.govnih.gov Future research aims to further elucidate its multifaceted roles as both a metabolite and a signaling molecule.

Studies are revealing that 3-hydroxybutyrate (B1226725) is not merely an energy substrate but also an important regulatory molecule that can influence gene expression, lipid metabolism, and neuronal function. researchgate.netsemanticscholar.org It acts as an inhibitor of histone deacetylases (HDACs), which leads to changes in chromatin structure and the expression of genes involved in oxidative stress resistance. nih.gov This epigenetic regulatory function suggests potential therapeutic applications in a range of diseases.

In neuroscience, 3-hydroxybutyrate has been shown to protect neurons and induce the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity and neuronal resilience. nih.gov Deeper mechanistic studies will investigate the specific signaling pathways, such as the cAMP/PKA/CREB pathway, through which 3-hydroxybutyrate exerts its effects. nih.gov Understanding these biochemical roles could open new avenues for therapeutic interventions in metabolic and neurodegenerative diseases. nih.govnih.gov

| Role | Mechanism | Biological Context | Reference |

|---|---|---|---|

| Energy Substrate | Oxidized to acetyl-CoA in mitochondria, entering the Krebs cycle. | Provides energy to the brain, heart, and muscle during fasting or ketogenic states. | nih.govnih.gov |

| Signaling Molecule | Inhibits histone deacetylases (HDACs). | Epigenetically regulates gene expression, including stress-response genes. | nih.govsemanticscholar.org |

| Neuroprotection | Increases mitochondrial respiration and induces Brain-Derived Neurotrophic Factor (BDNF). | Protects neurons from excitotoxicity and oxidative stress. | nih.gov |

| Metabolic Regulation | Regulates lipid metabolism by inhibiting lipolysis in adipocytes. | Controls the utilization of stored fats during periods of energy deficit. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure Butyl (3S)-3-hydroxybutanoate in laboratory settings?

- Methodological Answer : Enantioselective synthesis typically employs biocatalysts (e.g., lipases or esterases) or chiral catalysts. For enzymatic routes, immobilized Candida antarctica lipase B (CAL-B) can esterify (3S)-3-hydroxybutanoic acid with butanol under mild conditions (30–40°C, solvent-free) to achieve >95% enantiomeric excess (ee) . Chemical synthesis may use chiral auxiliaries or asymmetric hydrogenation, but enzymatic methods are preferred for reduced racemization. Purity should be verified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can researchers confirm the stereochemical integrity of this compound post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) with circular dichroism (CD) to assess stereochemistry. For quantification, chiral gas chromatography (GC) or liquid chromatography (LC) paired with mass spectrometry (MS) is recommended. Cross-reference retention times with standards like (S)-tert-butyl 3-hydroxybutanoate (CAS 82578-45-8) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Stability studies indicate hydrolysis risks increase above 25°C or in humid environments. Monitor via periodic FT-IR for ester bond integrity (C=O stretch at ~1740 cm) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3S vs. 3R) influence the pharmacokinetic profile of hydroxybutanoate esters?

- Methodological Answer : (3S)-enantiomers exhibit distinct metabolic pathways due to substrate specificity of enzymes like hydroxybutyrate dehydrogenase. Conduct in vitro assays with liver microsomes to compare hydrolysis rates. Use LC-MS/MS to quantify metabolites (e.g., free 3-hydroxybutanoic acid). Studies suggest (3S)-forms have slower hepatic clearance than (3R)-counterparts, impacting bioavailability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across cell models?

- Methodological Answer : Discrepancies may arise from cell-specific esterase activity or culture conditions. Standardize assays by:

- Pre-treating cells with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate extracellular vs. intracellular effects.

- Quantifying intracellular ester hydrolysis via fluorescent probes (e.g., coumarin-based esters).

Cross-validate findings in ≥3 cell lines (e.g., HEK293, HepG2, primary hepatocytes) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced blood-brain barrier (BBB) permeability?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict logP and polar surface area (PSA). Optimize substituents (e.g., alkyl chain length) to balance lipophilicity (ideal logP 1–3) and PSA (<90 Ų). Validate with in situ brain perfusion models in rodents, measuring brain-to-plasma ratio via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.